molecular formula C12H18N2O3 B13540991 3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine

3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13540991
M. Wt: 238.28 g/mol
InChI Key: NNCLKYKNMCKKOC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a methoxy group, a nitro group, and a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18N2O3/c1-12(2,8-13)7-9-4-5-11(17-3)10(6-9)14(15)16/h4-6H,7-8,13H2,1-3H3

InChI Key

NNCLKYKNMCKKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])CN

Origin of Product

United States

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